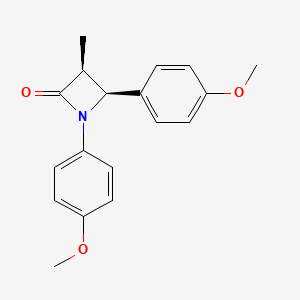![molecular formula C15H13AsN4O3 B14268255 {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid CAS No. 134249-28-8](/img/structure/B14268255.png)
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid is a chemical compound with the molecular formula C15H13AsN4O3 and a molecular weight of 372.21032 g/mol . This compound is characterized by its unique structure, which includes an arsonic acid group and an azo linkage connecting an aminoquinoline moiety to a phenyl ring .
Preparation Methods
The synthesis of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid typically involves the following steps:
Diazotization: The amino group of 8-aminoquinoline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylarsonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The arsonic acid group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of arsonate esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific cellular pathways involved in diseases.
Industry: It is used in the development of dyes and pigments due to its azo linkage, which imparts vibrant colors to materials.
Mechanism of Action
The mechanism of action of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the azo linkage and aminoquinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar compounds to {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid include:
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzenesulfonic acid: This compound has a sulfonic acid group instead of an arsonic acid group, which affects its reactivity and biological activity.
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenylphosphonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
134249-28-8 |
|---|---|
Molecular Formula |
C15H13AsN4O3 |
Molecular Weight |
372.21 g/mol |
IUPAC Name |
[4-[(8-aminoquinolin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C15H13AsN4O3/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21,22)23/h1-9H,17H2,(H2,21,22,23) |
InChI Key |
ZFQLFJPACNKPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


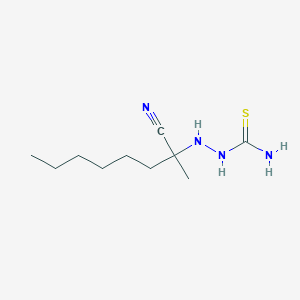
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
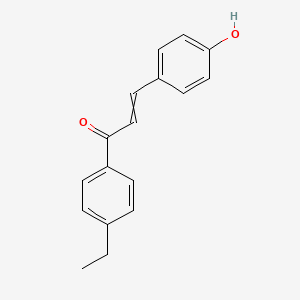
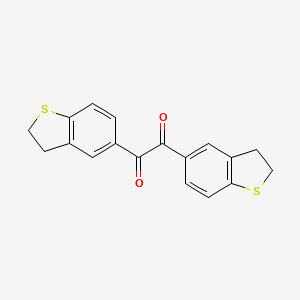
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
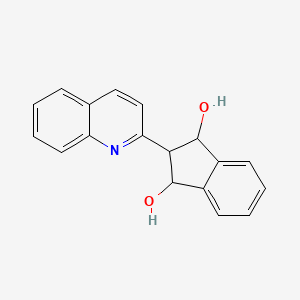
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

